n,n-dimethyldocosan-1-amine
Overview
Description
“1-Docosanamine, N,N-dimethyl-” is a chemical compound with the molecular formula C24H51N . It is also known by other names such as Docosyl-dimethyl-amin, Behenyl dimethyl amine, and N,N-Dimethyldocosylamine . This compound has immense potential for scientific research and is a valuable tool in various fields, including medicine, materials science, and environmental studies.
Molecular Structure Analysis
The molecular structure of “1-Docosanamine, N,N-dimethyl-” consists of a long carbon chain (docosane) with an amine group (NH2) attached to one end. The amine group is further substituted with two methyl groups (CH3), making it a tertiary amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Docosanamine, N,N-dimethyl-” include a molecular weight of 353.67 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources .
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
1-Docosanamine, N,N-dimethyl- and its derivatives have been studied extensively in the synthesis and characterization of metal complexes. Research has shown that these compounds can be used to create macrocyclic structures that effectively bind with metals like copper(II) and nickel(II). These studies provide insights into the structural and electronic properties of the resulting complexes, which are important in fields like coordination chemistry and material science.
- Choi et al. (1999) explored the synthesis of copper(II) and nickel(II) complexes using a macrocycle derived from 1-Docosanamine, N,N-dimethyl-, demonstrating unique structural properties (Choi et al., 1999).
- A 2000 study by Choi and Suh synthesized nickel(II) and copper(II) complexes with a new tetraaza macrocycle, revealing significant impacts on the electronic spectra and redox potentials due to the presence of specific groups (Choi & Suh, 2000).
- Research in 2001 by Choi et al. focused on the characterization of di-N-hydroxypropylated tetraaza macrocycle and its metal complexes, highlighting the impact of pendant hydroxypropyl groups on the properties of these complexes (Choi et al., 2001).
Crystal Structure Analysis
The analysis of crystal structures formed by 1-Docosanamine, N,N-dimethyl- derivatives provides valuable information on the molecular configurations and interactions in these complexes. This is crucial for understanding the properties of these materials and their potential applications in various industries.
- In 1998, Choi et al. detailed the crystal structure of a macrocyclic tetraamine isocyanato zinc(II) complex, contributing to the understanding of metal-ligand interactions (Choi et al., 1998).
- Kang et al. (1995) investigated the crystal structure of di-N-hydroxyethylated tetraaza macrocycle complexes, offering insights into the geometry and coordination of these complexes (Kang et al., 1995).
Applications in Coordination Polymers
1-Docosanamine, N,N-dimethyl- derivatives are also utilized in creating coordination polymers. These materials have potential applications in areas like catalysis, gas storage, and molecular recognition.
- Choi and Kim (2008) reported the self-assembly of 1D coordination polymers from nickel(II) tetraaza macrocycle and carboxylate ligands, highlighting the role of these structures in magnetic and spectral properties (Choi & Kim, 2008).
Safety and Hazards
Mechanism of Action
This compound is a tertiary amine, which means it has three organic substituents attached to the nitrogen atom . Tertiary amines are known to be involved in a variety of biological processes, including acting as neurotransmitters, stabilizing cell membranes, and participating in enzymatic reactions.
The pharmacokinetics of a compound, which include its absorption, distribution, metabolism, and excretion (ADME) properties, can also greatly influence its bioavailability and efficacy. These properties are typically determined through experimental studies, and can be influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological characteristics .
The action environment, or the biological and physical context in which the compound is present, can also influence its action and stability. Factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the target cells or tissues can all play a role .
Properties
IUPAC Name |
N,N-dimethyldocosan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKASVWFUJTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074588 | |
Record name | 1-Docosanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Docosanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21542-96-1 | |
Record name | Dimethylbehenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21542-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl behenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Docosanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Docosanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyldocosylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL BEHENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WE07WH28A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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